molecular formula C29H32N4O2S B11088893 2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 539808-84-9

2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B11088893
CAS No.: 539808-84-9
M. Wt: 500.7 g/mol
InChI Key: OMDFOSBACCEGFB-UHFFFAOYSA-N
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Description

2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that features a triazole ring, phenoxy, and tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of Phenoxy and Tolyl Groups: The phenoxy and tolyl groups are introduced through nucleophilic substitution reactions. These reactions often require the presence of a base such as potassium carbonate or sodium hydride to deprotonate the nucleophile.

    Thioether Formation: The thioether linkage is formed by reacting a thiol with a suitable electrophile, often under mild conditions to prevent side reactions.

    Final Acetamide Formation: The acetamide group is introduced through an amidation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenoxy group, potentially leading to ring-opening or hydrogenation products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution on the aromatic rings could introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the triazole ring is particularly noteworthy, as triazoles are known for their bioactivity.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features suggest potential interactions with biological targets, making it a candidate for further pharmacological studies.

Industry

In industry, the compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The triazole ring might interact with metal ions or other cofactors, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Itraconazole: Another triazole antifungal with structural similarities.

    Voriconazole: A triazole antifungal used to treat serious fungal infections.

Uniqueness

What sets 2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. The presence of both phenoxy and tolyl groups, along with the triazole ring, offers multiple sites for chemical modification and interaction with biological targets.

Properties

CAS No.

539808-84-9

Molecular Formula

C29H32N4O2S

Molecular Weight

500.7 g/mol

IUPAC Name

2-[[5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C29H32N4O2S/c1-20-10-14-23(15-11-20)30-27(34)19-36-28-32-31-26(33(28)25-9-7-6-8-21(25)2)18-35-24-16-12-22(13-17-24)29(3,4)5/h6-17H,18-19H2,1-5H3,(H,30,34)

InChI Key

OMDFOSBACCEGFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3C)COC4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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